1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile
Overview
Description
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 1-cyanocyclohexylamine with a hexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
Ammonium: A positively charged molecular ion with related chemical properties.
Uniqueness
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is unique due to its dual cyclohexyl groups and carbonitrile functionality, which confer distinct chemical and biological properties compared to simpler amines like tert-butylamine and ammonium.
Properties
IUPAC Name |
1-[6-[(1-cyanocyclohexyl)amino]hexylamino]cyclohexane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4/c21-17-19(11-5-3-6-12-19)23-15-9-1-2-10-16-24-20(18-22)13-7-4-8-14-20/h23-24H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSISKJJOVLJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCCCCCCNC2(CCCCC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395264 | |
Record name | 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-41-2 | |
Record name | 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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